(3-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanol
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Overview
Description
“(3-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanol” is a chemical compound with the CAS Number: 2229437-25-4 . It has a molecular weight of 177.25 . The IUPAC name for this compound is the same as the common name .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO/c1-11(8-13)6-9-4-2-3-5-10(9)12-7-11/h2-5,12-13H,6-8H2,1H3 . This indicates that the compound has a tetrahydroquinoline core with a methyl group at the 3-position and a methanol group attached to the nitrogen atom.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Scientific Research Applications
- These properties make it a potential candidate for combating neurodegenerative illnesses in the central nervous system .
- For instance, recent syntheses of 1,2,3,4-tetrahydroquinolines have explored various pathways, including double bond migration and aromatization .
- Practical methods for synthesizing these compounds have been developed, emphasizing green reaction media and efficient processes .
Neuroprotection
Dopamine Metabolism
Antiaddictive Properties
Synthetic Chemistry
Biological Activities
Safety and Hazards
properties
IUPAC Name |
(3-methyl-2,4-dihydro-1H-quinolin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(8-13)6-9-4-2-3-5-10(9)12-7-11/h2-5,12-13H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVJCJBYVTTWPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2NC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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